molecular formula C11H15ClN2O B2625029 N-(5-chloro-2-methylphenyl)-2-(ethylamino)acetamide CAS No. 500345-88-0

N-(5-chloro-2-methylphenyl)-2-(ethylamino)acetamide

Cat. No. B2625029
CAS RN: 500345-88-0
M. Wt: 226.7
InChI Key: QJSYMOBIWVHCOH-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methylphenyl)-2-(ethylamino)acetamide, commonly referred to as 5-chloro-2-methylphenylaminomethylacetamide (CMPMA), is an important synthetic compound used in a variety of scientific research applications. CMPMA is a derivative of aminomethylacetamide and is composed of a phenyl ring with a chlorine substituent, an ethylamine group, and an acetamide group. CMPMA is a versatile compound with many potential applications, including in medicinal chemistry, organic synthesis, and biochemistry.

Scientific Research Applications

Metabolism in Human and Rat Liver Microsomes

Acetochlor, a compound similar to N-(5-chloro-2-methylphenyl)-2-(ethylamino)acetamide, has been studied for its metabolism in human and rat liver microsomes. Research shows that acetochlor and similar herbicides undergo complex metabolic pathways leading to DNA-reactive products, which could have implications for understanding the metabolism of this compound in similar biological systems (Coleman et al., 2000).

Herbicide Soil Reception and Activity

Studies on acetochlor, alachlor, and metolachlor, which share structural similarities with this compound, show how soil properties affect the reception and activity of these herbicides. This research can inform how this compound might interact with soil environments (Banks & Robinson, 1986).

Occurrence and Transport in Aquatic Environments

Investigations into the presence of acetochlor in the Mississippi River Basin provide insights into how herbicides like this compound might behave in aquatic ecosystems. These studies highlight the potential environmental impacts and distribution patterns of such chemicals (Clark & Goolsby, 1999).

Biodegradation and Metabolism

Research on the biodegradation and metabolism of acetochlor by Rhodococcus sp. provides a model for understanding how this compound might be broken down in environmental and biological systems. This is crucial for assessing its environmental impact and potential bioremediation strategies (Wang et al., 2015).

properties

IUPAC Name

N-(5-chloro-2-methylphenyl)-2-(ethylamino)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2O/c1-3-13-7-11(15)14-10-6-9(12)5-4-8(10)2/h4-6,13H,3,7H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJSYMOBIWVHCOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC(=O)NC1=C(C=CC(=C1)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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